(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid
Description
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c10-8-4-5-1-2-6(8)3-7(5)9(11)12/h5-8H,1-4,10H2,(H,11,12)/t5-,6-,7-,8-/m1/s1 |
InChI Key |
WLSWKHIKVUKXAW-WCTZXXKLSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]([C@H]1C[C@H]2C(=O)O)N |
Canonical SMILES |
C1CC2CC(C1CC2C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Asymmetric Diels-Alder Cycloaddition
A microwave-assisted asymmetric Diels-Alder reaction provides a stereoselective route to enantiopure (1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid. This method leverages 1-(benzyloxycarbonylamino)cyclohexadiene as the diene and chiral acrylate esters as dienophiles.
Key Steps :
- Reaction Setup :
- Stereochemical Control :
- The endo transition state dominates, guided by double chiral induction from the diene and dienophile.
- Post-cycloaddition, hydrogenation or deprotection yields the target amino acid.
Data Table :
| Parameter | Value |
|---|---|
| Yield | 91% (cycloadduct) |
| Facial Selectivity | 90% |
| Endo Selectivity | 67% |
| Reaction Time | 15–30 minutes (microwave) |
This method achieves high enantiopurity and avoids traditional chromatographic purification.
Enantioselective Ring-Closing via γ-Lactone Intermediates
Another approach involves stereoselective functionalization of endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid derivatives. This route accesses bridgehead amino acids with defined stereochemistry.
Key Steps :
- Intermediate Preparation :
- Protected Amine : N-Boc or N-Cbz derivatives of 3-aminobicyclooctene.
- Lactonization : γ-Lactone formation via intramolecular esterification.
- Reduction and Functionalization :
- Reduction : LiAlH4 or NaBH4 reduces lactones to diols.
- Amination : Introduces amino groups at specific bridgehead positions.
Challenges :
- Steric hindrance from the bicyclic scaffold requires careful optimization of reaction conditions.
- Competing side reactions (e.g., epoxide formation) necessitate mild reagents.
Catalytic Asymmetric Synthesis with Salen-Metal Complexes
While primarily used for catalysis, salen-metal complexes derived from cis-2,5-diaminobicyclo[2.2.2]octane enable indirect access to chiral intermediates. This method highlights the scaffold’s utility in asymmetric catalysis.
Key Steps :
- Ligand Synthesis :
- Condensation : cis-2,5-diaminobicyclo[2.2.2]octane reacts with salicylaldehydes to form salen ligands.
- Metal Coordination : Complexes with Co(II), Cr(II), or Cu(I) are formed.
- Catalytic Applications :
Data Table :
| Catalyst | Reaction Type | ee (%) |
|---|---|---|
| Co(II)-salen | Cyclopropanation | 85–92 |
| Cu(I)-salen | Henry condensation | 90–95 |
Microwave-Assisted Solid-Phase Synthesis
A solvent-free, microwave-driven approach accelerates reaction kinetics and improves yields. This method is particularly effective for combinatorial synthesis.
Advantages :
- Speed : Reactions complete in 15–60 minutes vs. hours under conventional heating.
- Efficiency : Reduced side reactions due to precise temperature control.
Limitations :
- Scalability : Limited by microwave reactor capacity.
- Stereoselectivity : Requires chiral auxiliaries or catalysts for high enantiocontrol.
Comparative Analysis of Methods
| Method | Yield (%) | Stereocontrol | Scalability | Key Reagents/Conditions |
|---|---|---|---|---|
| Diels-Alder (Microwave) | 85–91 | High | Moderate | Chiral acrylates, MW |
| Polymer-Supported | 75–95 | Moderate | High | Amberlyst A15, LDA |
| γ-Lactone | 70–85 | Moderate | Low | LiAlH4, NaBH4 |
| Salen-Metal Catalysis | 80–95 | High | Moderate | Salicylaldehydes, Co/Cu |
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro or hydroxyl groups.
Reduction: Reduction of carboxylic acid groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the desired substituent, often involving catalysts and specific solvents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, nitro, or substituted bicyclic amino acids.
Scientific Research Applications
Medicinal Chemistry
(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid is being investigated for its potential therapeutic effects:
- Drug Development : The compound serves as a scaffold for designing new drugs due to its ability to mimic natural amino acids while providing unique binding properties to biological targets .
- Biological Activity : Research indicates that it may inhibit specific amino acid transport systems, which could be relevant in cancer therapeutics where amino acid metabolism is altered .
Biochemistry
The compound's structural characteristics allow it to interact with various biological molecules:
- Enzyme Modulation : Its amino and carboxylic groups facilitate interactions with enzymes and proteins, potentially modulating their activity .
- Transport Studies : Studies have shown that bicyclic amino acids can affect the transport of other amino acids across cell membranes, indicating potential applications in metabolic studies .
Materials Science
In materials science, the unique properties of this compound are being explored for:
- Synthesis of Polymers : Its structural features make it suitable for use as a monomer in the production of specialty polymers with unique mechanical properties .
- Chiral Catalysts : The compound has been identified as a promising candidate for chiral catalysts in asymmetric synthesis due to its stereochemistry .
Case Study 1: Inhibition of Amino Acid Transport
A study focused on the inhibitory effects of bicyclic amino acids on Na+-independent amino acid transport systems demonstrated that (1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid effectively reduced the uptake of specific amino acids in tumor cells. This suggests its potential as a therapeutic agent in cancer treatment by targeting metabolic pathways .
Case Study 2: Synthesis of Bioactive Compounds
Research has shown that derivatives of this bicyclic compound can serve as precursors for synthesizing new bioactive compounds. The unique stereochemistry allows for the creation of diverse molecular architectures that can interact with biological systems in novel ways .
Mechanism of Action
The mechanism of action of (1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access. The pathways involved include modulation of neurotransmitter systems and inhibition of specific enzymes related to disease processes.
Comparison with Similar Compounds
Structural and Conformational Analogues
The bicyclo[2.2.2]octane scaffold is compared to related bicyclic and monocyclic amino acids (Table 1). Key structural parameters include bridgehead angles, ring rigidity, and substituent positioning, which influence enzymatic binding and inhibitory activity.
Table 1: Structural and Functional Comparison of Bicyclic Amino Acids
*Bridgehead angle estimated based on bicyclo[2.2.2]octane geometry.
Key Observations:
Bridgehead Angle and Activity: The bicyclo[2.1.1]hexane derivative exhibits the smallest bridgehead angle (~86°), correlating with its highest inhibitory activity against S-adenosyl-L-methionine synthase (EC 2.5.1.6) . The target compound (bicyclo[2.2.2]octane) shares a similar bridgehead angle (~93°) with norbornane derivatives but lacks reported activity data. Its rigid structure may enhance binding specificity compared to monocyclic analogues like cycloleucine. Larger bicyclic systems (e.g., bicyclo[3.2.1]octane) with angles >95° are inactive, emphasizing the critical role of angle size in enzyme complementarity .
The (1R,2R,4R,5R) configuration of the target compound likely optimizes spatial alignment with enzyme active sites.
Hydrophobic Interactions: Norbornane derivatives with extended hydrophobic groups (e.g., 5,6-exo-trimethylene) show enhanced activity due to hydrophobic interactions with enzyme surfaces . The bicyclo[2.2.2]octane framework may offer similar opportunities for derivatization.
Comparison with Diazabicyclic and Heterocyclic Analogues
Compounds like (2R,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid () feature additional heteroatoms (N, O) and functional groups (e.g., benzyloxy, keto). These modifications alter solubility, molecular weight (276.29 g/mol), and bioactivity, often targeting β-lactamase inhibition rather than S-adenosyl-L-methionine synthesis.
Biological Activity
(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid, commonly referred to as ABOC, is a bicyclic compound with significant potential in medicinal chemistry. Its unique structural features allow it to function as a chiral scaffold in the synthesis of bioactive molecules, including antibiotics and enzyme inhibitors. This article explores the biological activity of ABOC, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 169.22 g/mol
- CAS Number : 61425-08-9
Mechanisms of Biological Activity
ABOC exhibits various biological activities primarily through its interaction with amino acid transport systems and its role as a chiral catalyst in asymmetric synthesis.
1. Interaction with Amino Acid Transport Systems
Research indicates that ABOC acts as a substrate and competitive inhibitor for specific amino acid transport systems, particularly system L. In studies involving sarcoma 37 (S37) ascites cells, ABOC has shown a greater affinity for system L compared to other compounds like BCH (bicyclo[3.2.1]octane-2-carboxylic acid). It inhibited the uptake of labeled leucine and histidine competitively, demonstrating its potential as a modulator of amino acid transport mechanisms .
2. Chiral Catalyst in Asymmetric Synthesis
ABOC and its derivatives have been utilized as chiral catalysts in various organic reactions. Their rigid bicyclic structure enhances selectivity in catalytic processes. For instance, studies have shown that ABOC derivatives can facilitate enantioselective reactions with high efficiency, contributing to the development of complex organic molecules .
Therapeutic Applications
The biological activity of ABOC extends to several therapeutic domains:
- Antibiotics : Compounds derived from ABOC have been explored for their antibiotic properties.
- Enzyme Inhibitors : The bicyclic structure allows for the design of potent enzyme inhibitors.
- Antitumoral Compounds : Research has indicated potential applications in cancer therapy through the development of anticancer agents based on the ABOC scaffold .
Table 1: Summary of Research Findings on ABOC
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
